2,7-Bis(bromomethyl)pyrene

Vue d'ensemble

Description

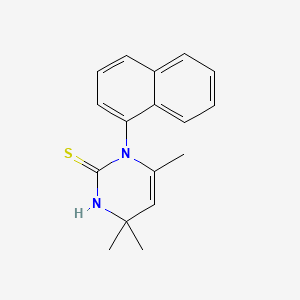

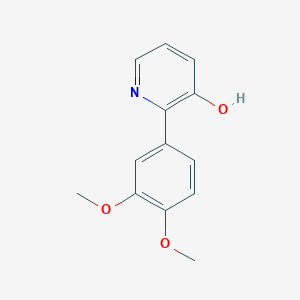

2,7-Bis(bromomethyl)pyrene is a chemical compound with the molecular formula C18H12Br2 and a molecular weight of 388.1 . It is a derivative of pyrene, a renowned aromatic hydrocarbon .

Synthesis Analysis

The synthesis of 2,7-Bis(bromomethyl)pyrene involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again, followed by extraction with water .Molecular Structure Analysis

The 2 and 7 positions of pyrene are activated towards electrophilic aromatic substitution to a lesser extent than the 1, 3, 6, and 8 positions, but they can react selectively if a very bulky electrophile is employed .Chemical Reactions Analysis

2,7-Bis(bromomethyl)pyrene possesses a reactive structure due to the presence of the bromomethyl groups. This could make it a potential candidate for use in organic synthesis reactions.Physical And Chemical Properties Analysis

2,7-Bis(bromomethyl)pyrene has a melting point of >255 °C (decomp) and a predicted boiling point of 507.4±30.0 °C . Its density is predicted to be 1.756±0.06 g/cm3 .Applications De Recherche Scientifique

1. Electron Delocalization and Structural Analysis

2,7-Bis(bromomethyl)pyrene derivatives are studied for their electron delocalization properties, which are crucial in understanding their chemical behavior. For instance, the reduction of certain pyrene derivatives leads to extensive electron delocalization over the pyrenylene bridge and between boron centers, as evidenced in studies involving cyclic voltammetry, X-ray crystallography, and spectroscopy (Ji et al., 2015).

2. Synthesis of Hyper-Cross-Linked Polyaromatic Spheres

2,7-Bis(bromomethyl)pyrene is utilized in the synthesis of hyper-cross-linked polyaromatic spheres. These spheres are instrumental in catalyzing electrophilic substitution reactions, demonstrating their utility in organic synthesis and materials science (Kalla et al., 2018).

3. Development of Persistent Radical Cation and Dication

The study of 2,7-bis(dianisylamino)pyrene has led to the isolation and characterization of persistent radical cation and dication. These findings are significant in the field of organic electronics and photophysics, where understanding the behavior of charged species is crucial (Kurata et al., 2016).

4. Versatility in Structural Forms

Research on derivatives of 2,7-Bis(bromomethyl)pyrene reveals a variety of structural forms and polymorphs. This versatility is essential for applications in crystal engineering and design of materials with specific physical properties (Batsanov et al., 2012).

5. Photophysical and Electrochemical Properties

Studies have explored the photophysical and electrochemical properties of pyrenes substituted with donors or acceptors, including derivatives of 2,7-Bis(bromomethyl)pyrene. These properties are vital for the development of photonic and electronic devices (Ji et al., 2018).

Mécanisme D'action

Reduction of 2,7-Bis(bromomethyl)pyrene gives rise to anions with extensive delocalization over the pyrenylene bridge and between the boron centers at the 2- and 2,7-positions . One-electron reduction of 2,7-Bis(bromomethyl)pyrene gives a radical anion with a centrosymmetric semiquinoidal structure .

Propriétés

IUPAC Name |

2,7-bis(bromomethyl)pyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZLGNWAJDLDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500795 | |

| Record name | 2,7-Bis(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis(bromomethyl)pyrene | |

CAS RN |

63996-39-4 | |

| Record name | 2,7-Bis(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3055255.png)

![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B3055270.png)